2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate
Description
2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a synthetic benzofuran derivative characterized by a fused aromatic system, a 4-ethylphenyl substituent at the methylene position, and a 2-methylpropanoate ester group at the 6-position.
Properties
Molecular Formula |
C21H20O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H20O4/c1-4-14-5-7-15(8-6-14)11-19-20(22)17-10-9-16(12-18(17)25-19)24-21(23)13(2)3/h5-13H,4H2,1-3H3/b19-11- |
InChI Key |
JNXGCNILTLBNTK-ODLFYWEKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo-furan core, which can be synthesized through a cyclization reaction of an appropriate precursor. The ethylphenyl methylene group is then introduced via a condensation reaction, and the final esterification step involves the reaction with 2-methylpropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate with two closely related compounds from the same chemical family, as detailed in the provided evidence:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Polarity and Bioactivity The 4-ethylphenyl group in the target compound enhances lipophilicity compared to the 3-fluorophenyl in BH26358 , which may improve membrane permeability but reduce aqueous solubility.
Stereochemical and Conformational Differences
- BH26354 exhibits defined stereochemistry (2Z, 2E), which may influence its spatial interactions in receptor binding. The target compound lacks such stereochemical complexity, suggesting simpler synthesis but possibly reduced selectivity.
Synthetic Accessibility
- The target compound’s 4-ethylphenyl substituent is synthetically less demanding than the 3-fluorophenyl or 4-bromobenzyloxy groups in analogs, which require halogenation or multi-step functionalization .
Hypothetical Pharmacological Profiles
- Fluorinated analogs (e.g., BH26358) are often prioritized in drug discovery due to fluorine’s ability to modulate pharmacokinetics and target engagement. However, the ethyl group in the target compound could confer unique metabolic resistance.
- The bromine in BH26354 may enhance electrophilicity, increasing reactivity in cross-coupling reactions or covalent target inhibition.
Research Findings and Limitations
- The analysis above is extrapolated from structural analogs and general benzofuran chemistry principles.
- Gaps: No experimental data (e.g., solubility, stability, or IC₅₀ values) are provided in the evidence for quantitative comparison.
- Potential Applications: Benzofuran derivatives are frequently explored as kinase inhibitors (e.g., VEGF-R2) or anti-cancer agents. The target compound’s ester group may serve as a prodrug moiety for controlled release .
Biological Activity
The compound 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is with a molecular weight of approximately 406.5 g/mol . The structure features a benzofuran core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22O5 |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 929505-31-7 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and cervical carcinoma cells. The mechanism involves the disruption of mitochondrial function and the induction of reactive oxygen species (ROS), leading to cell death.
A study highlighted that compounds with similar structural motifs often show enhanced cytotoxicity due to their ability to interact with DNA and inhibit its synthesis. The presence of the ethylphenyl group in this compound may enhance its binding affinity to target proteins involved in cell proliferation and survival pathways .
Antimicrobial Activity
Additionally, the compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves the inhibition of microbial growth by disrupting cellular processes or interfering with cell wall synthesis. In vitro studies have shown that derivatives of benzofuran compounds can exhibit potent activity against antibiotic-resistant strains of bacteria.
The biological activity of 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways by increasing ROS levels, which leads to mitochondrial dysfunction.
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.
- Receptor Interaction : Binding to specific receptors involved in cellular signaling pathways can alter their activity, impacting cell survival and proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activities related to compounds structurally similar to 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate:
- Antitumor Activity : A study evaluated the cytotoxic effects of related benzofuran compounds on human cancer cell lines, reporting significant apoptosis induction through mitochondrial pathways .
- Antimicrobial Efficacy : Research indicated that certain derivatives exhibited enhanced antifungal activity against Trichophyton mentagrophytes, outperforming traditional antifungal agents like Nystatin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
